molecular formula C15H12N2O3 B7827819 2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione

2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione

Cat. No.: B7827819
M. Wt: 268.27 g/mol
InChI Key: HXZWBLXWCQCZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione involves multiple steps, typically starting with the preparation of precursor molecules. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are usually documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The methods are optimized for efficiency, yield, and safety. Industrial production often requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.

Properties

IUPAC Name

2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-8-7-12(17-20-8)16-9(2)13-14(18)10-5-3-4-6-11(10)15(13)19/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZWBLXWCQCZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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